3-[(4-bromobenzyl)sulfanyl]-5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrClN3S2/c1-14(2)25-19(13-26-11-15-5-9-18(22)10-6-15)23-24-20(25)27-12-16-3-7-17(21)8-4-16/h3-10,14H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFUZPGOISZETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC2=CC=C(C=C2)Br)CSCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-bromobenzyl)sulfanyl]-5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article presents an overview of its biological activity, focusing on its anticancer, antibacterial, and antioxidant properties, supported by relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H16BrClN3S2
- Molecular Weight : 420.36 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon Cancer) | 10.5 | Inhibition of tubulin polymerization |
| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 12.7 | Cell cycle arrest at G2/M phase |
The mechanism of action primarily involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells, highlighting the potential of this compound as a therapeutic agent against various malignancies .
Antibacterial Activity
The antibacterial efficacy of triazole derivatives has been extensively studied. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Molecular docking studies revealed that the compound interacts effectively with bacterial enzyme targets, which is crucial for its antibacterial action .
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of this compound. The antioxidant capacity was assessed using DPPH and ABTS assays.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 15 |
The antioxidant activity suggests that this compound can scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives:
- Anticancer Efficacy : A study evaluated a series of triazole derivatives for their anticancer properties and found that modifications in the side chains significantly affected their potency against various cancer cell lines .
- Antibacterial Mechanisms : Research indicated that triazole compounds could inhibit bacterial growth through enzyme inhibition and disruption of cell wall synthesis .
- Oxidative Stress Reduction : Another investigation highlighted the potential of triazole derivatives to mitigate oxidative stress in cellular models, suggesting their role as protective agents against cellular damage .
Scientific Research Applications
Structural Characteristics
The molecular formula for this compound is , and it features a complex arrangement that includes bromine and chlorine substituents along with sulfanyl groups. These structural elements are crucial for its biological activity, enhancing interaction with various biological targets.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer properties. The unique structure of 3-[(4-bromobenzyl)sulfanyl]-5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole may contribute to its effectiveness in targeting cancer cells.
Case Study: Anticancer Activity Evaluation
- A study assessed the anticancer activity of structurally similar triazoles against various human tumor cell lines. The results showed that certain derivatives could reduce cell viability significantly at concentrations as low as . The mechanism of action was linked to the induction of apoptosis through mitochondrial pathway modulation and caspase activation.
Antimicrobial Activity
The compound's structure suggests potential efficacy against a range of pathogens due to the presence of sulfur and halogen substituents.
Case Study: Antimicrobial Evaluation
- In vitro tests demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating a promising alternative for treating resistant infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
